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Compound of Interest

Compound Name: 6-Cyanopyridine-2-carboxylic acid

Cat. No.: B1321325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 6-Cyanopyridine-2-carboxylic acid. While specific experimental spectra for this compound
are not readily available in public databases, this document outlines the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its
chemical structure and established spectroscopic principles. This guide also includes detailed
experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for 6-Cyanopyridine-2-carboxylic acid is crucial for its structural
elucidation and characterization. The following tables summarize the predicted data for *H
NMR, 3C NMR, IR, and Mass Spectrometry.

Table 1: Predicted *H NMR Spectroscopic Data for 6-
Cyanopyridine-2-carboxylic Acid
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. . Coupling
Chemical Shift L ] ]
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
) Carboxylic acid
~13.0-11.0 Broad Singlet - 1H
proton (-COOH)
Doublet of
~8.3-8.1 ~8.0,1.0 1H H-4
Doublets
~8.1-7.9 Triplet ~8.0 1H H-5
Doublet of
~79-7.7 ~8.0,1.0 1H H-3
Doublets

Note: Predicted values are based on typical chemical shifts for pyridine derivatives and

carboxylic acids. The actual solvent used will influence the chemical shifts.

Table 2: Predicted **C NMR Spectroscopic Data for 6-
Cyanopyridine-2-carboxylic Acid

Chemical Shift (6, ppm)

Assighment

~165 - 160 Carboxylic acid carbon (-COOH)
~152 - 148 C-2 (carbon attached to COOH)
~148 - 144 C-6 (carbon attached to CN)
~140 - 136 C-4

~130- 126 C-5

~125-120 C-3

~118 - 114 Nitrile carbon (-C=N)

Note: Predicted values are based on typical chemical shifts for pyridine derivatives, carboxylic

acids, and nitriles.
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Table 3: Predicted IR Absorption Data for 6-

Cyanopyridine-2-carboxylic Acid

Frequency (cm™?) Intensity Assignment
O-H stretch of carboxylic acid
~3300 - 2500 Broad
(hydrogen-bonded)
~2240 - 2220 Medium C=N stretch of nitrile
~1730 - 1700 Strong C=0 stretch of carboxylic acid
) C=C and C=N stretches of
~1600 - 1450 Medium-Weak S
pyridine ring
~1320 - 1210 Medium C-O stretch of carboxylic acid
) C-H out-of-plane bending of
~900 - 650 Medium-Strong

pyridine ring

Table 4: Predicted Mass Spectrometry Data for 6-

: idine-2-carboxyl id

m/z Ratio Interpretation

148 Molecular ion peak [M]*

131 Loss of -OH group [M-17]*
120 Loss of C=0 group [M-28]*
103 Loss of -COOH group [M-45]*
76 Pyridine ring fragment

Note: The molecular formula is C7HaN202 with a molecular weight of 148.12 g/mol .

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data outlined

above.
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'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 6-Cyanopyridine-2-carboxylic acid in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDClIs, or D20 with a
suitable pH adjustment). The choice of solvent is critical as it can affect the chemical shifts,
particularly of the acidic proton.[1]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal
resolution and sensitivity.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.

o Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to
determine the connectivity of protons.[2]

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum to simplify the spectrum to single lines for
each unique carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).[3]

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.[4]
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o Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be
used to differentiate between CH, CHz, and CHs groups.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of
dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample holder (or clean ATR crystal).

[¢]

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

[¢]

spectrum to generate the final absorbance or transmittance spectrum.

o

The typical scanning range is 4000-400 cm~1.[5]

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the
solution as needed for the specific instrument.[6]

 Instrumentation: A variety of mass spectrometers can be used, such as those employing
Electrospray lonization (ESI) or Electron Impact (El) ionization sources.

o Data Acquisition:
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[e]

Introduce the sample into the ion source.

o In the ion source, the molecules are ionized. In El, high-energy electrons bombard the
sample, often causing fragmentation.[7] In ESI, a soft ionization technique, the sample is
sprayed into the mass spectrometer, typically resulting in a protonated molecule [M+H]* or
a deprotonated molecule [M-H]~ with less fragmentation.

o The ions are then separated based on their mass-to-charge (m/z) ratio by the mass
analyzer.

o A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 6-Cyanopyridine-2-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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